molecular formula C25H36O3 B103343 Nandrolone cyclohexanecarboxylate CAS No. 18470-94-5

Nandrolone cyclohexanecarboxylate

Cat. No. B103343
CAS RN: 18470-94-5
M. Wt: 384.6 g/mol
InChI Key: AQMOXBCKEKPDRF-YNFNDHOQSA-N
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Description

Nandrolone cyclohexanecarboxylate, also known as 19-nortestosterone 17β-cyclohexanecarboxylate, is a synthetic androgen and anabolic steroid and a nandrolone ester . It is a synthetic version of the hormone testosterone and is used to treat conditions like anemia and osteoporosis .


Synthesis Analysis

Nandrolone is an anabolic steroid compound widely used as a doping agent by athletes. The analysis of its urinary metabolites, 19-norandrosterone (NA) and 19-noretiocholanolone (NE) glucuronides, allows the detection of surreptitious administration of nandrolone in sport . The criteria for the determination of nandrolone or related substances (norsteroids) in urine consists in gas chromatography coupled to mass spectrometric (GC/MS) detection, and measurement of their major urinary metabolites, 19-norandrosterone (19-NA) and/or 19-noretiocholanolone (19-NE) .


Molecular Structure Analysis

Nandrolone has a chemical structure similar to testosterone, resulting in improved effects on muscle mass . Crystal structures of four short, medium, and long esterified forms of nandrolone, including propionate, phenylpropionate, cypionate, and undecanoate were determined using single-crystal X-ray diffraction .


Chemical Reactions Analysis

Nandrolone cyclohexanecarboxylate is a synthetic androgen and anabolic steroid and a nandrolone ester . It behaves a lot like testosterone once in the body .


Physical And Chemical Properties Analysis

Nandrolone has a higher myotrophic: androgenic ratio resulting in improved effects on muscle mass . The melting point of Nandrolone cyclohexanecarboxylate is 88-89 °C .

Scientific Research Applications

1. Stem Cell Research

Nandrolone impacts the metabolic phenotype in cell cultures, particularly in HepG2 cells derived from human liver cancer. Research by Agriesti et al. (2020) found that nandrolone represses mitochondrial respiration and enhances mitochondrial reactive oxygen species (ROS) production. It also increases the expression of stemness markers in cell cultures, which may affect differentiation in healthy hematopoietic and mesenchymal stem cells. This discovery indicates a potential precondition for carcinogenesis, highlighting the importance of understanding nandrolone's therapeutic use and abuse Agriesti et al. (2020).

2. Bone Health Research

Cardozo et al. (2010) investigated the ability of nandrolone to protect bone against loss due to disuse after denervation. In their study, rats underwent sciatic nerve transection and were treated with nandrolone, resulting in significant preservation of bone mineral density in the femur and tibia. This research offers a potential pharmacological strategy for using nandrolone to reduce bone loss in conditions such as spinal cord injury Cardozo et al. (2010).

3. Neurological Research

Busardò et al. (2014) reviewed the impact of nandrolone decanoate on the central nervous system, particularly concerning behavioral disorders. The study focused on how nandrolone alters neuronal signaling molecules underlying behavior, anxiety, aggression, learning, memory, reproductive behaviors, locomotion, and reward. This research is significant in understanding the physiological effects of nandrolone on brain function Busardò et al. (2014).

4. Reproductive System Research

Pomara et al. (2015) explored the effects of nandrolone on testosterone biosynthesis in Leydig cells. They found that testosterone levels increase at a specific concentration of nandrolone, associated with the upregulation of the steroidogenic acute regulatory protein (StAR) and downregulation of certain enzymes. This study is crucial for understanding nandrolone's impact on the male reproductive system Pomara et al. (2015).

Safety And Hazards

Nandrolone is suspected of causing cancer and may damage fertility or the unborn child . It should only be taken under the close supervision of a healthcare provider .

Future Directions

Future work should evaluate the potential benefits of Nandrolone treatment when combined with exercise or exercise mimetics applied during hospitalization and/or subsequent rehabilitation following a period of disuse . Further human studies are required to understand the use of nandrolone .

properties

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] cyclohexanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h15-16,19-23H,2-14H2,1H3/t19-,20+,21+,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMOXBCKEKPDRF-YNFNDHOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=CC(=O)CCC35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4CCCCC4)CCC5=CC(=O)CC[C@H]35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939877
Record name Nandrolone cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nandrolone cyclohexanecarboxylate

CAS RN

18470-94-5
Record name Nandrolone cyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18470-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nandrolone cyclohexanecarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018470945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nandrolone cyclohexanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17β-hydroxyestr-4-en-3-one 17-(cyclohexanecarboxylate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.487
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NANDROLONE CYCLOHEXANECARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45FAH33FMM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
GWA Milne - 2017 - books.google.com
This title was first published in 2000: Treatment of endocrine disorders is an important branch of medicine and many drugs have been developed for use in this area. Endocrine …
Number of citations: 3 books.google.com
CA Belmont, AP Spivack… - Exp. Clin …, 2001 - rpx-patents.s3.amazonaws.com
(57) ABSTRACT Methods and formulations for treating female sexual dys function are provided. A pharmaceutical composition for mulated so as to contain a selected vasoactive agent …
Number of citations: 0 rpx-patents.s3.amazonaws.com

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